ethyl 6-methyl-2-oxo-4-(pyridin-2-ylmethylsulfanyl)-1H-pyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

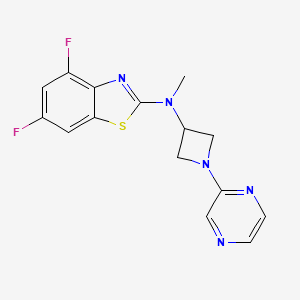

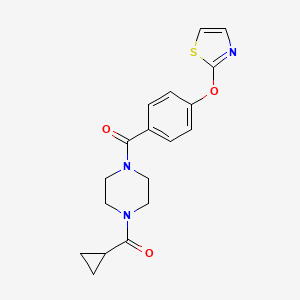

Ethyl 6-methyl-2-oxo-4-(pyridin-2-ylmethylsulfanyl)-1H-pyrimidine-5-carboxylate, also known as E-3810, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative that has been synthesized using a specific method, and it has shown promising results in various studies related to cancer, inflammation, and other diseases. In

Applications De Recherche Scientifique

Synthesis and Characterization

The compound was synthesized with a yield of 71% by reacting 1-(thiazolo [4,5-b]pyridine-2-yl)hydrazine with acetylacetone. X-ray crystallography confirmed that the molecule consists of a pyridine-thiazole moiety and a pyrazole ring, with all non-hydrogen atoms being planar .

Antibacterial and Antifungal Activities: Thiazolo [4,5-b]pyridine derivatives have shown promise as antibacterial and antifungal agents . Researchers have explored their potential in combating microbial infections.

Anti-Inflammatory Properties: Certain 1H-pyrazolyl derivatives of thiazolo [4,5-d]pyrimidines exhibit anti-inflammatory activity . The incorporation of different heterocyclic systems into a single molecule can enhance their anti-inflammatory effects.

Antioxidant Effects: Thiazolo [4,5-b]pyridine derivatives have demonstrated antioxidant properties . These compounds may play a role in protecting cells from oxidative stress.

Antitumor Potential: While not directly studied for this specific compound, the broader class of thiazolo [4,5-b]pyridine derivatives has been investigated for antitumor activities . Further research could explore the potential of our compound in this context.

Related Compounds

An isomer of the title compound, namely 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo [5,4-b]pyridine, has been reported previously, although its detailed synthesis method was not provided .

Mécanisme D'action

Target of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been shown to exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Mode of Action

It is known that the compound is transformed into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with meona in buoh . This transformation involves the acetyl methyl group and the amide carbonyl moiety .

Biochemical Pathways

Similar compounds have been shown to affect a variety of biochemical pathways, leading to their wide range of biological activities .

Result of Action

Similar compounds have been shown to have a variety of effects, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Propriétés

IUPAC Name |

ethyl 6-methyl-2-oxo-4-(pyridin-2-ylmethylsulfanyl)-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-3-20-13(18)11-9(2)16-14(19)17-12(11)21-8-10-6-4-5-7-15-10/h4-7H,3,8H2,1-2H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGULQRMLHBQDFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC=CC=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-methyl-2-oxo-4-(pyridin-2-ylmethylsulfanyl)-1H-pyrimidine-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)

![2-chloro-6-(2-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B3019787.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-methylpropanoate](/img/structure/B3019788.png)

![(3,3-Difluorocyclobutyl)-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]methanone](/img/structure/B3019790.png)

![7-Chloro-6-methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3019791.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3019802.png)

![5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride](/img/structure/B3019804.png)